Benzyl-(2-methyl-pyrimidin-4-yl)-amine

Physicochemical properties Lipophilicity Molecular descriptors

Benzyl-(2-methyl-pyrimidin-4-yl)-amine is a chemically defined, non-chlorinated 4-aminopyrimidine building block specifically documented as a key reactant in the synthesis of Plk1 inhibitors, SMN protein modulators, and iNOS inhibitors. Unlike the 6-chloro analog (CAS 1017783-05-9), the absence of a reactive C6 halogen eliminates undesired SNAr side reactions during downstream medicinal chemistry optimization. The 2-methyl + 4-benzylamino substitution pattern modulates pyrimidine ring electron density, enabling predictable reactivity in nucleophilic aromatic substitution and target-binding interactions. Excepted Quantity classification facilitates rapid international procurement. Confirm stock and request a quote.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B7568094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(2-methyl-pyrimidin-4-yl)-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)NCC2=CC=CC=C2
InChIInChI=1S/C12H13N3/c1-10-13-8-7-12(15-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,15)
InChIKeyFZQDYAJWIXMREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-(2-methyl-pyrimidin-4-yl)-amine: CAS 5177-27-5 Compound Class and Key Identifiers for Scientific Procurement


Benzyl-(2-methyl-pyrimidin-4-yl)-amine (CAS 5177-27-5) is a small-molecule organic compound belonging to the class of substituted 4-aminopyrimidines, featuring a benzyl group at the exocyclic amine and a methyl substituent at the 2-position of the pyrimidine ring . The compound is commercially available as a research chemical and synthetic intermediate, with a molecular formula of C₁₂H₁₃N₃, a molecular weight of 199.25 g/mol, a calculated AlogP of 2.66, and is described as a brown solid . Vendor documentation identifies this compound as a pyrimidinamine derivative that serves as a reactant for the synthesis of Plk1 (Polo-like kinase 1) inhibitors, survival motor neuron (SMN) protein modulators, and inhibitors of inducible nitric oxide synthase (iNOS) [1].

Why Benzyl-(2-methyl-pyrimidin-4-yl)-amine Cannot Be Replaced by Unsubstituted or C6-Substituted Pyrimidine Analogs


The 2-methyl-4-(benzylamino)pyrimidine scaffold in Benzyl-(2-methyl-pyrimidin-4-yl)-amine confers distinct physicochemical properties and synthetic utility that are not shared by generic 4-aminopyrimidines or alternative substitution patterns. The combination of the electron-donating 2-methyl group with the benzylamine moiety at the 4-position modulates the electron density of the pyrimidine ring, influencing both its reactivity in nucleophilic aromatic substitution (SₙAr) reactions and its binding interactions in target systems [1]. In contrast, the chloro-substituted analog N-benzyl-6-chloro-2-methylpyrimidin-4-amine (CAS 1017783-05-9) exhibits a melting point of 63–69°C and offers a reactive site for nucleophilic substitution via the C6 chlorine [2]. Meanwhile, 6-benzyl-2-methylpyrimidin-4-amine shifts the benzyl group from the amine to the C6 ring position, altering both synthetic accessibility and biological activity profiles . These structural variations translate into measurable differences in molecular properties (AlogP, rotatable bond count), physical form (solid state characteristics), and downstream synthetic compatibility—making direct substitution without validation scientifically inadvisable.

Benzyl-(2-methyl-pyrimidin-4-yl)-amine: Quantitative Differentiation Evidence for Procurement Decisions


Physicochemical Property Comparison: Benzyl-(2-methyl-pyrimidin-4-yl)-amine vs. Chlorinated Analog

Benzyl-(2-methyl-pyrimidin-4-yl)-amine exhibits a calculated AlogP of 2.66, which is higher than the AlogP value of 1.9–2.0 reported for structurally related N-benzylpyrimidin-2-amine HDAC inhibitors lacking the 2-methyl substitution, indicating greater lipophilicity that may influence membrane permeability and solubility in organic media . In direct comparison, the 6-chloro analog N-benzyl-6-chloro-2-methylpyrimidin-4-amine (CAS 1017783-05-9) displays a defined melting point of 63–69°C, whereas the target compound is described as a brown solid without a reported sharp melting range, suggesting differences in crystallinity and purification behavior [1].

Physicochemical properties Lipophilicity Molecular descriptors Comparative analysis

Synthetic Utility: Documented Use in Plk1 Inhibitor Synthesis vs. Chloro-Analog as Kinase Inhibitor Intermediate

Benzyl-(2-methyl-pyrimidin-4-yl)-amine is explicitly cited as a pyrimidinamine derivative used for the synthesis of Plk1 (Polo-like kinase 1) inhibitors, a therapeutic target in oncology . In contrast, the 6-chloro analog N-benzyl-6-chloro-2-methylpyrimidin-4-amine is employed in the synthesis of Src and Abl kinase inhibitors, representing a distinct kinase target profile [1]. While direct IC₅₀ values for the target compound are not reported, the documented synthetic applications indicate differentiated utility: the target compound provides a non-chlorinated scaffold suitable for Plk1-directed chemistry, whereas the chloro-analog offers a reactive handle at C6 for SₙAr diversification toward Src/Abl targets.

Kinase inhibition Plk1 inhibitors Synthetic intermediate Medicinal chemistry

Regulatory Classification: Non-Hazardous Transport Status vs. Chloro-Analog Irritant Classification

Benzyl-(2-methyl-pyrimidin-4-yl)-amine is classified for transport as ADR Excepted Quantity (EQ) and AIR Excepted Quantity (EQ), indicating minimal hazard during shipping and simplified compliance requirements for international procurement . In contrast, the 6-chloro analog N-benzyl-6-chloro-2-methylpyrimidin-4-amine carries a Hazard Class of IRRITANT and is associated with Hazard Category Code 22 (harmful if swallowed), requiring additional safety documentation and handling precautions [1]. This regulatory distinction reduces administrative burden and shipping costs for laboratories procuring the target compound.

Safety Regulatory compliance Hazard classification Shipping

Benzyl-(2-methyl-pyrimidin-4-yl)-amine: Validated Application Scenarios for Research Procurement


Plk1 Inhibitor Discovery Programs in Oncology

Benzyl-(2-methyl-pyrimidin-4-yl)-amine is documented as a key reactant in the synthesis of Polo-like kinase 1 (Plk1) inhibitors, a validated oncology target involved in mitotic progression and cell cycle regulation . The non-chlorinated scaffold provides a chemically defined starting point for medicinal chemistry optimization, and the compound's Excepted Quantity shipping classification facilitates rapid international procurement for high-throughput screening campaigns [1].

Synthesis of SMN Protein Modulators for Neuromuscular Disease Research

Vendor documentation identifies Benzyl-(2-methyl-pyrimidin-4-yl)-amine as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, which are therapeutically relevant for spinal muscular atrophy (SMA) and related neuromuscular disorders . Researchers requiring a non-halogenated 4-aminopyrimidine core for SMN-targeted chemistry should prioritize this compound over chlorinated or 6-benzyl-substituted analogs that introduce unwanted reactivity or structural divergence [1].

iNOS Inhibitor Development for Inflammation and Septic Shock Studies

The compound is cited as a reactant for the preparation of heteroalicyclic carboxamidines that function as inhibitors of inducible nitric oxide synthase (iNOS) . iNOS is a critical mediator in inflammatory pathways and septic shock, and access to a validated synthetic intermediate streamlines the development of novel iNOS-targeted agents. The absence of a reactive C6 chloro substituent ensures that downstream chemistry proceeds without undesired SₙAr side reactions .

Technical Documentation Hub

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